molecular formula C12H19NO2 B1383808 3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol CAS No. 1337653-34-5

3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol

Cat. No.: B1383808
CAS No.: 1337653-34-5
M. Wt: 209.28 g/mol
InChI Key: GIACLYWVELRCBE-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol is an organic compound with a unique structure that includes an amino group, a methoxyphenyl group, and a dimethylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with a suitable amine and a reducing agent. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2-methoxyphenyl)propanoic acid
  • 3-(2-Methoxyphenyl)propionic acid

Uniqueness

3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol is unique due to its specific structural features, such as the presence of both an amino group and a methoxyphenyl group on a dimethylpropanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-amino-3-(2-methoxyphenyl)-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(2,8-14)11(13)9-6-4-5-7-10(9)15-3/h4-7,11,14H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIACLYWVELRCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C1=CC=CC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol
Reactant of Route 2
3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol
Reactant of Route 3
3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol
Reactant of Route 4
Reactant of Route 4
3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol
Reactant of Route 5
3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol
Reactant of Route 6
3-Amino-3-(2-methoxyphenyl)-2,2-dimethyl-1-propanol

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